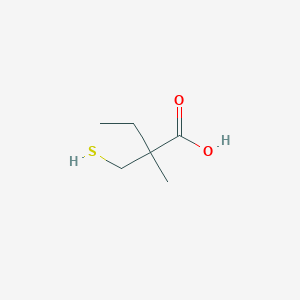
2-Methyl-2-(sulfanylmethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(sulfanylmethyl)butanoic acid is an organic compound with the molecular formula C6H12O2S It is a branched-chain alkyl carboxylic acid that contains a sulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(sulfanylmethyl)butanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the desired product . Another method includes the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(sulfanylmethyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(sulfanylmethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(sulfanylmethyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylmethyl group can participate in binding interactions, influencing the activity of biological molecules. Pathways involved may include metabolic processes and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanoic acid: A structurally similar compound with a methyl group instead of a sulfanylmethyl group.
2-Methyl-2-(hydroxymethyl)butanoic acid: Contains a hydroxymethyl group instead of a sulfanylmethyl group.
Uniqueness
2-Methyl-2-(sulfanylmethyl)butanoic acid is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
656241-01-9 |
|---|---|
Fórmula molecular |
C6H12O2S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
2-methyl-2-(sulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-3-6(2,4-9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
Clave InChI |
PUMCUGNRHINYOK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)

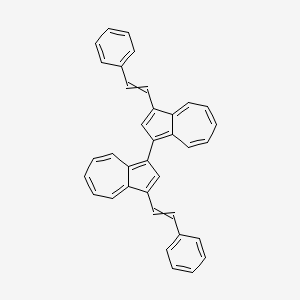

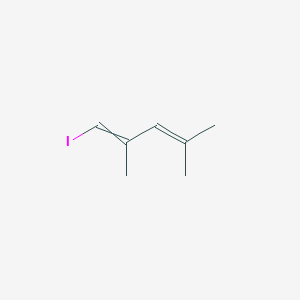
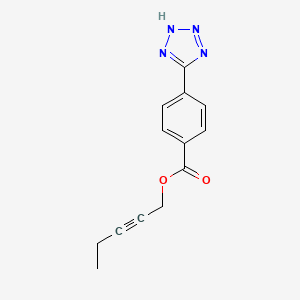
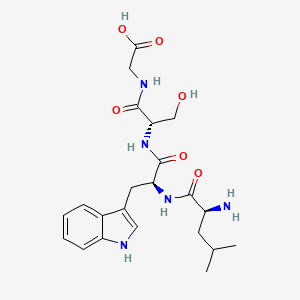
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)

![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)

![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
